molecular formula C30H30N2O6S B11439658 6,7-dimethoxy-N-(4-methoxyphenyl)-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-N-(4-methoxyphenyl)-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11439658
M. Wt: 546.6 g/mol
InChI Key: ONZMOFMIQRLWRJ-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-N-(4-METHOXYPHENYL)-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-N-(4-METHOXYPHENYL)-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:

    Step 1: Formation of the tetrahydroisoquinoline core through Pictet-Spengler reaction.

    Step 2: Introduction of methoxy groups via methylation reactions.

    Step 3: Coupling with 4-methoxyphenyl and 4-methyl-2-oxo-2H-chromen-7-yl groups using appropriate coupling reagents.

    Step 4: Final thioamide formation through reaction with thioamide reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-N-(4-METHOXYPHENYL)-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Substitution of functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-N-(4-METHOXYPHENYL)-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar core structure.

    4-Methoxyphenyl derivatives: Compounds with similar phenyl group substitutions.

    Chromen-7-yl derivatives: Compounds with similar chromenyl group substitutions.

Uniqueness

6,7-DIMETHOXY-N-(4-METHOXYPHENYL)-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C30H30N2O6S

Molecular Weight

546.6 g/mol

IUPAC Name

6,7-dimethoxy-N-(4-methoxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C30H30N2O6S/c1-18-13-29(33)38-26-15-22(9-10-23(18)26)37-17-25-24-16-28(36-4)27(35-3)14-19(24)11-12-32(25)30(39)31-20-5-7-21(34-2)8-6-20/h5-10,13-16,25H,11-12,17H2,1-4H3,(H,31,39)

InChI Key

ONZMOFMIQRLWRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=S)NC5=CC=C(C=C5)OC)OC)OC

Origin of Product

United States

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